molecular formula C16H21N3O4 B026736 7-Méthoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS No. 199327-61-2

7-Méthoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

Numéro de catalogue: B026736
Numéro CAS: 199327-61-2
Poids moléculaire: 319.36 g/mol
Clé InChI: WFUBWLXSYCFZEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’impureté 5 du géfitinib est une impureté liée au procédé de fabrication du géfitinib, un médicament anticancéreux utilisé principalement pour traiter le cancer du poumon non à petites cellules. Le géfitinib fonctionne comme un inhibiteur de la tyrosine kinase, ciblant le récepteur du facteur de croissance épidermique (EGFR) pour inhiber la prolifération des cellules cancéreuses .

Méthodes De Préparation

L’impureté 5 du géfitinib peut être synthétisée par différentes méthodes. Une méthode consiste à faire réagir la matière première initiale 2-amino-4-méthoxy-5-(3-morpholinyl propyl) cyanophényle avec du diméthylformamide diméthylacétal pour obtenir une base de Schiff. Cette réaction est suivie par une annulation par chauffage avec de la 3-chloro-4-fluoroaniline dans un solvant d’acide acétique . Une autre méthode consiste à mélanger la matière première initiale 2-amino-4-méthoxy-5-(3-morpholine propoxylique) cyanophényle avec de la fluoro-4-chloroaniline et un solvant d’acide acétique, suivi d’une recristallisation pour obtenir une impureté 5 du géfitinib hautement purifiée .

Mécanisme D'action

L’impureté 5 du géfitinib, comme le géfitinib, inhibe la phosphorylation intracellulaire des tyrosine kinases associées aux récepteurs transmembranaires de la surface cellulaire, y compris l’EGFR. En se liant au site de liaison de l’adénosine triphosphate (ATP) de l’enzyme, elle inhibe la fonction de la tyrosine kinase EGFR dans l’activation de la cascade de transduction du signal Ras anti-apoptotique, inhibant ainsi la prolifération des cellules malignes .

Activité Biologique

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, also known as a gefitinib impurity, is a quinazoline derivative that plays a significant role as an intermediate in the synthesis of gefitinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This compound exhibits various biological activities, primarily related to its anticancer properties through inhibition of key signaling pathways involved in tumor proliferation and survival.

  • Molecular Formula : C16_{16}H21_{21}N3_3O4_4
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 199327-61-2
  • Appearance : White solid

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one functions primarily as a selective inhibitor of the EGFR, which is crucial for regulating cellular processes such as proliferation, survival, and differentiation. By binding to the ATP-binding site of the receptor, this compound disrupts downstream signaling pathways that lead to cancer cell growth.

Key Mechanisms:

  • Inhibition of Tyrosine Kinase Activity : The compound competes with ATP for binding to the kinase domain of EGFR, leading to decreased phosphorylation and activation of downstream signaling cascades.
  • Induction of Apoptosis : By inhibiting EGFR signaling, the compound can promote programmed cell death in cancer cells.
  • Reduction of Tumor Growth : Studies indicate that quinazoline derivatives can significantly reduce tumor size in various cancer models through their cytotoxic effects.

Anticancer Studies

Research has demonstrated the efficacy of quinazoline derivatives, including 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, against various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibits cytotoxic effects against breast cancer (MCF-7) and other tumor cell lines with IC50_{50} values typically below 10 μM, indicating potent activity against these cells .
  • Selectivity : It has been shown to have negligible cytotoxicity against normal human vascular endothelial cells (HUVEC), highlighting its potential as a selective anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one with the active site of EGFR. These studies reveal strong interactions with critical residues within the receptor's binding pocket, confirming its potential as an effective inhibitor .

Comparative Activity Table

Compound NameIC50_{50} (μM)Target Cell LineReference
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one<10MCF-7
Pyrazolo[1,5-c] quinazoline derivatives6.43MCF-7
Gefitinib0.01 - 0.05Various

Case Studies

  • Hybrid Quinazoline Derivatives : A study synthesized novel hybrid structures combining quinazoline with pyrazolinone and imidazolinone rings, demonstrating enhanced cytotoxicity against MCF-7 cells compared to traditional quinazolines .
  • Structure Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline core significantly impact biological activity. For instance, substitutions at the C-6 and C-7 positions enhance binding affinity and cytotoxic effects against cancer cells .

Propriétés

IUPAC Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBWLXSYCFZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439401
Record name 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199327-61-2
Record name 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199327-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the conditions that lead to the formation of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one from Gefitinib?

A1: The research paper highlights that 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (referred to as GFT-DP1 in the study) is formed through the acid hydrolysis of Gefitinib. The study specifically followed the ICH guidelines Q1A(R2) for stress degradation testing [].

Q2: How was the structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one confirmed in the study?

A2: The researchers utilized a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of this degradation product. They employed both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques to assign proton and carbon chemical shifts, providing a comprehensive structural characterization of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.